molecular formula C9H6FNO B145027 5-(4-Fluorophenyl)isoxazole CAS No. 138716-37-7

5-(4-Fluorophenyl)isoxazole

Cat. No. B145027
M. Wt: 163.15 g/mol
InChI Key: JZCBQTRPILCIBC-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)isoxazole is a compound that belongs to the class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The presence of a fluorophenyl group at the 5-position of the isoxazole ring can potentially influence the compound's physical, chemical, and biological properties, making it a subject of interest in various chemical and pharmaceutical studies.

Synthesis Analysis

The synthesis of fluorinated isoxazole derivatives has been explored in several studies. For instance, the synthesis of 5-fluoroalkyl-substituted isoxazoles has been achieved through regioselective reactions of functionalized halogenoximes, with the target derivatives obtained in good to excellent yield . Additionally, organocatalytic asymmetric one-pot sequential conjugate addition/dearomative fluorination has been developed to synthesize chiral fluorinated isoxazol-5(4H)-ones, which contain a fluorine-substituted quaternary stereocenter .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been characterized using various spectroscopic techniques and theoretical calculations. For example, the novel isoxazole derivative 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole was confirmed by X-ray diffraction studies, revealing that the isoxazole ring is planar and the molecule exhibits intermolecular hydrogen bonds .

Chemical Reactions Analysis

Isoxazole compounds can participate in various chemical reactions due to their reactive sites. The fluorine atom in the 5-(4-Fluorophenyl)isoxazole structure can influence its reactivity, potentially leading to the formation of aggregates when interacting with solvents like ethanol, as observed in the photophysical behavior of 4-halo-5-phenylisoxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are closely related to their molecular structure. The presence of a fluorine atom can affect the compound's reactivity, as seen in the molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, where the fluorine atom was crucial for binding . Similarly, the molecular electrostatic potential analysis of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole indicated that the nitrogen atom in the oxadiazole ring is a site for electrophilic attack .

Relevant Case Studies

Several case studies have demonstrated the potential biological activities of fluorinated isoxazole derivatives. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles exhibited potent cytotoxicity against certain human breast cancer cell lines . Moreover, the antimicrobial activity of 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles against bacterial and fungal organisms has been reported . These studies highlight the significance of fluorinated isoxazole derivatives in the development of new therapeutic agents.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

  • A study on isoxazole derivatives, including those related to 5-(4-Fluorophenyl)isoxazole, demonstrated significant antimicrobial and antitubercular properties. These derivatives were synthesized and evaluated for their effectiveness against various bacterial strains, including E. coli, P. aeruginosa, S. aureus, and M. tuberculosis (Shingare et al., 2018).

Antifungal and Antibacterial Activities

  • Research on 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones, which are structurally related to 5-(4-Fluorophenyl)isoxazole, revealed promising antifungal and antibacterial activities. These compounds, synthesized through green chemistry, showed effectiveness against Staphylococcus aureus and Candida albicans (Banpurkar et al., 2018).

Antimicrobial Properties and Synthesis

  • Another series of isoxazole derivatives, including those with a 5-fluorophenyl group, were synthesized and demonstrated in vitro antimicrobial activity against various bacterial and fungal organisms (Kumar et al., 2019).

Interaction with DNA and Antimicrobial Activity

  • A study on bivalent metal complexes of 5-(4-Fluorophenyl)isoxazole derivatives showed interactions with DNA and significant antimicrobial properties. The research highlighted the potential of these compounds in bioactive applications (Ramesh et al., 2020).

Synthesis and Biological Applications

  • The synthesis of various 5-fluoroalkyl-substituted isoxazoles, including derivatives of 5-(4-Fluorophenyl)isoxazole, was detailed in a study exploring their potential applications in biological systems (Chalyk et al., 2019).

Potential Drug Efficacy and Synthesis

  • Research on novel pyrazoles derived from 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl) pyrimidine, structurally related to 5-(4-Fluorophenyl)isoxazole, highlighted their potential in drug efficacy through in silico, in vitro, and cytotoxicity validations. This study indicates the relevance of such compounds in medicinal chemistry (Thangarasu et al., 2019).

Structural and Spectroscopic Studies

  • A study focused on the structural and spectroscopic characteristics of polycyclic aromatic fluorophenyl substituted isoxazole analogues, revealing their potential anti-inflammatory properties and suggesting their suitability for drug development (Mary et al., 2019).

Safety And Hazards

According to the safety data sheet, 5-(4-Fluorophenyl)isoxazole should not be released into the environment . It’s recommended to avoid dust formation and ensure adequate ventilation when handling this compound . Personal protective equipment should be used as required .

properties

IUPAC Name

5-(4-fluorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCBQTRPILCIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379184
Record name 5-(4-Fluorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)isoxazole

CAS RN

138716-37-7
Record name 5-(4-Fluorophenyl)isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138716-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 138716-37-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
G Ramesh, S Daravath, N Ganji, A Rambabu… - Journal of Molecular …, 2020 - Elsevier
A series of bivalent metal complexes [M(L 1 ) 2 ] and [M(L 2 ) 2 ] where M = Co(II), Ni(II), Cu(II) and newly synthesized Schiff bases L 1 = (1-(5-(4-fluorophenyl)isoxazol-3-ylimino)methyl)…
Number of citations: 39 www.sciencedirect.com
KE Srikanth, A Veeraiah - ijopaar.com
In this investigation, the molecular structural properties of 3-Amino-5-(4-fluorophenyl) isoxazole (3AFPI) have been verified experimentally by using FT-IR (400-4000 cm-1), UV-Visible (…
Number of citations: 4 ijopaar.com
S Joshi, R Joshi, M Jadhao - Spectrochimica Acta Part A: Molecular and …, 2023 - Elsevier
Detection of toxic metals is of vital importance to safeguard both public health and the ecosystem. Herein, we investigate the newly designed and synthesised isoxazole-based azo dye, (…
Number of citations: 3 www.sciencedirect.com
NJ Kallman, KP Cole, TM Koenig, JY Buser… - …, 2016 - thieme-connect.com
A single-step method and a two-step method for the synthesis of aminopyrazoles from isoxazoles are presented and compared. Based on in situ NMR monitoring, both processes …
Number of citations: 9 www.thieme-connect.com
X Geng, Y Zhang, S Li, L Liu, R Yao, L Liu… - Journal of Molecular …, 2023 - Elsevier
The c-Myc oncogene is one of the most frequently deregulated driver genes in human cancer, and its rearrangement is closely associated with the development of multiple myeloma (…
Number of citations: 2 www.sciencedirect.com
G Lopopolo, F Fiorella, M de Candia, O Nicolotti… - European Journal of …, 2011 - Elsevier
New chloro-substituted biarylmethoxyphenyl piperidine-4-carboxamides were synthesized and assayed in vitro as inhibitors of the blood coagulation enzymes factor Xa (fXa) and …
Number of citations: 23 www.sciencedirect.com
J Yu, B Edjah, H Argueta-Gonzalez, S Ross… - Heterocyclic …, 2015 - degruyter.com
A series of 3,5-diarylisoxazoles (1–9) underwent reaction with N-bromosuccinimide in acetic acid to yield the corresponding 3.5-diaryl-4-bromoisoxazoles (1Br–9Br) in low to moderate …
Number of citations: 2 www.degruyter.com
R Kakarla, J Liu, D Naduthambi, W Chang… - Journal of Medicinal …, 2014 - ACS Publications
HTS screening identified compound 2a (piperazinone derivative) as a low micromolar HCV genotype 1 (GT-1) inhibitor. Resistance mapping studies suggested that this piperazinone …
Number of citations: 51 pubs.acs.org
FA Rosa, P Machado, HG Bonacorso… - Journal of …, 2008 - Wiley Online Library
The synthesis of isoxazole and its derivatives has been a subject of continuous interest because of the numerous applications for such heterocycles in the pharmaceutical and …
Number of citations: 49 onlinelibrary.wiley.com
G Ramesh, M Kumar, A Rambabu, N Vamsikrishna… - Asian Journal of Chemical …, 2018
Number of citations: 2

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